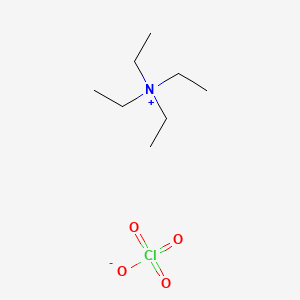
3-Cyano-4-fluorobenzylcyanide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Cyano-4-fluorobenzylcyanide is represented by the formula C10H6FNO. Its molecular weight is 181.16 grams per mole.Physical And Chemical Properties Analysis
3-Cyano-4-fluorobenzylcyanide is a colorless to pale yellow liquid that is insoluble in water.Applications De Recherche Scientifique
Lithium-Ion Batteries
The compound is used in the development of lithium-ion batteries. Specifically, 4-fluorobenzyl cyanide (FBCN), a sterically-hindered solvent, expedites interfacial kinetics in lithium-ion batteries . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .
Proteomics Research
3-Cyano-4-fluorobenzylcyanide is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes.
Organic Synthesis
The compound is used in organic synthesis, particularly in the formation of biologically active compounds . For example, it can be used in the cyanoacetylation of amines, a process that forms a variety of heterocyclic compounds .
Electrochemical Synthesis
Acetonitrile, a component of the compound, is used in electrochemical synthesis . This process involves the use of electricity to drive chemical reactions, and acetonitrile is used due to its good conductivity and environmentally friendly features .
Synthesis of Nitrogen-Containing Compounds
Acetonitrile is also used in the synthesis of nitrogen-containing compounds or nitrile-containing compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Synthesis of Trifluoromethyl N,N-Aminals
The compound is used in the synthesis of trifluoromethyl N,N-aminals. These are nitrogen-containing heterocycles that have potential applications in medicinal chemistry.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(cyanomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNCZBBJZSYHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378785 | |
| Record name | 3-Cyano-4-fluorobenzylcyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-fluorobenzylcyanide | |
CAS RN |
519059-09-7 | |
| Record name | 3-Cyano-4-fluorobenzylcyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)







